4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide

Medicinal Chemistry Chemical Synthesis Structural Biology

Researchers exploring thiazole-piperazine pharmacophores require structurally defined, high-purity building blocks for reproducible SAR campaigns. 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide (CAS 856844-49-0) is a ≥95% pure heterocyclic scaffold featuring a distinct 1,3-thiazol-2-yl group at the piperazine 4-position. • Systematic SAR studies targeting anti-mycobacterial activity. • Reliable substrate for in vitro enzymatic and target validation assays. • Consistent batch purity for reproducible synthetic workflows.

Molecular Formula C8H12N4OS
Molecular Weight 212.27
CAS No. 856844-49-0
Cat. No. B2534400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide
CAS856844-49-0
Molecular FormulaC8H12N4OS
Molecular Weight212.27
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CS2)C(=O)N
InChIInChI=1S/C8H12N4OS/c9-7(13)11-2-4-12(5-3-11)8-10-1-6-14-8/h1,6H,2-5H2,(H2,9,13)
InChIKeyKLSVAXNBUKVLIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide Specifications


4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide (CAS 856844-49-0) is a heterocyclic building block featuring a piperazine core substituted at the 4-position with a 1,3-thiazol-2-yl group and a carboxamide [1]. It is commonly offered as a versatile small molecule scaffold for research use, with a typical purity of 95% and a molecular weight of 212.27 g/mol .

4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide Analog Limitations


While the thiazole-piperazine-carboxamide scaffold is common in medicinal chemistry, direct, like-for-like substitution of in-class analogs is not supported by evidence. The specific substitution pattern (1,3-thiazol-2-yl at the 4-position of the piperazine ring) is a distinct structural feature [1]. This compound is a specific building block and its unique properties, such as its reactivity and its use in targeted syntheses, are tied to its exact molecular structure. The following sections provide the quantitative and structural evidence that differentiates it from related compounds.

Comparative Evidence for 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide


Structural Comparison to Analogs

The compound is explicitly defined by its structure: a piperazine ring with a carboxamide group at the 1-position and a 1,3-thiazol-2-yl group at the 4-position [1]. This distinguishes it from a broad class of 'thiazole-piperazine' derivatives, which may have the thiazole ring at a different position or a different linkage to the piperazine core. For example, the related compound 1-(thiazol-2-yl)piperazine lacks the carboxamide group, resulting in different molecular weight (169.25 g/mol) and properties .

Medicinal Chemistry Chemical Synthesis Structural Biology

Inferred Antimycobacterial Potential

As a class, piperazine-1-carboxamide derivatives containing a thiazole core have shown activity against Mycobacterium tuberculosis (Mtb). A potent benzo[d]isothiazole analog, 4-(benzo[d]isothiazol-3-yl)-N-(4-chlorophenyl)piperazine-1-carboxamide, exhibited an MS GyrB IC50 of 1.77 μM and an MTB MIC of 3.64 μM [1]. This class-level activity provides a rationale for exploring the simpler 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide scaffold as a starting point for anti-tubercular drug discovery, though its direct activity remains uncharacterized.

Antimicrobial Research Medicinal Chemistry Tuberculosis

Vendor Purity Specification

Commercially available 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide is consistently specified with a minimum purity of 95% across multiple reputable vendors . This provides a verifiable quality benchmark for procurement, which is essential for ensuring reproducibility in research applications.

Chemical Procurement Quality Control Synthesis

4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide Applications


Scaffold for Heterocycle Synthesis

This compound serves as a versatile small molecule scaffold . Its defined structure [1] and high purity make it a reliable starting material for the synthesis of more complex molecules, particularly in medicinal chemistry programs exploring the thiazole-piperazine pharmacophore.

Building Block for SAR Studies

Given the class-level evidence of anti-mycobacterial activity in related piperazine-1-carboxamide derivatives [2], this compound can be used as a core building block for the generation of novel analogs. Its specific substitution pattern allows for systematic SAR studies to optimize potency and selectivity against targets like Mycobacterium tuberculosis.

Biological Assay Reagent

With a defined purity of 95% , this compound is suitable for use as a research reagent in the development and execution of in vitro assays. It can serve as a control, a tool for target validation, or as a substrate in enzymatic reactions where a piperazine or thiazole moiety is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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